Cas no 10137-87-8 (N-Ethyl-1-phenylethanamine)

N-Ethyl-1-phenylethanamine structure
N-Ethyl-1-phenylethanamine structure
Nome del prodotto:N-Ethyl-1-phenylethanamine
Numero CAS:10137-87-8
MF:C10H15N
MW:149.232802629471
MDL:MFCD00463430
CID:174962
PubChem ID:24979

N-Ethyl-1-phenylethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Ethyl-1-phenylethanamine
    • benzenemethanamine, N-ethyl-alpha-methyl-
    • Benzenemethanamine,N-ethyl-a-methyl-
    • N-Ethyl-1-phenyl-1-ethanamine
    • N-ethyl-1-phenylethanamine(SALTDATA: FREE)
    • N-Ethyl-α-methylbenzenemethanamine
    • DTXSID90906087
    • (+/-)-N-ETHYL-.ALPHA.-METHYLBENZYLAMINE
    • (+/-)-N-ethyl-alpha-methylbenzylamine
    • EN300-32264
    • 10137-87-8
    • BENZYLAMINE, N-ETHYL-alpha-METHYL-
    • BT1GL1G8B6
    • UNII-BT1GL1G8B6
    • SCHEMBL1469953
    • ethyl(1-phenylethyl)amine
    • AKOS000190243
    • N-Ethyl-alpha-methylbenzenemethanamine
    • MFCD00463430
    • 1-ETHYLAMINO-1-PHENYLETHANE, (RS)-
    • Q27274858
    • Benzenemethanamine, N-ethyl-.alpha.-methyl-
    • BS-35544
    • AKOS017269403
    • N-ETHYL-.ALPHA.-METHYLBENZYLAMINE, (+/-)-
    • N-Ethyl-1-phenylethan-1-amine
    • N-Ethyl-1-phenylethanamine, AldrichCPR
    • N-Ethyl-alpha-methylbenzylamine
    • (+/-)-N-ETHYL-.ALPHA.-METHYLBENZENEMETHANAMINE
    • N-Ethyl-alpha-methylbenzylamine, (+/-)-
    • STK004611
    • BENZYLAMINE, N-ETHYL-?-METHYL-
    • G50267
    • MDL: MFCD00463430
    • Inchi: InChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3
    • Chiave InChI: GJKPTDGTWOVONJ-UHFFFAOYSA-N
    • Sorrisi: CCNC(C)C1=CC=CC=C1

Proprietà calcolate

  • Massa esatta: 149.12055
  • Massa monoisotopica: 149.12
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 3
  • Complessità: 95
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12A^2
  • XLogP3: 2.1

Proprietà sperimentali

  • Densità: 0.9285 (estimate)
  • Punto di fusione: 143°C (estimate)
  • Punto di ebollizione: 230.33°C (estimate)
  • Punto di infiammabilità: 72.3±10.9 °C
  • Indice di rifrazione: 1.5140 (estimate)
  • PSA: 12.03
  • LogP: 2.74800
  • Pressione di vapore: 0.3±0.4 mmHg at 25°C

N-Ethyl-1-phenylethanamine Informazioni sulla sicurezza

N-Ethyl-1-phenylethanamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-32264-10.0g
ethyl(1-phenylethyl)amine
10137-87-8
10.0g
$978.0 2023-07-06
Enamine
EN300-32264-5.0g
ethyl(1-phenylethyl)amine
10137-87-8
5.0g
$660.0 2023-07-06
Enamine
EN300-32264-1g
ethyl(1-phenylethyl)amine
10137-87-8
1g
$228.0 2023-09-04
Enamine
EN300-32264-2.5g
ethyl(1-phenylethyl)amine
10137-87-8
2.5g
$446.0 2023-09-04
abcr
AB403208-1 g
N-Ethyl-1-phenylethanamine, 95%; .
10137-87-8 95%
1g
€217.60 2023-04-25
TRC
E927005-50mg
N-Ethyl-1-phenylethanamine
10137-87-8
50mg
$ 50.00 2022-06-05
abcr
AB403208-5 g
N-Ethyl-1-phenylethanamine, 95%; .
10137-87-8 95%
5g
€723.20 2023-04-25
Ambeed
A297191-1g
N-Ethyl-1-phenylethanamine
10137-87-8 95+%
1g
$237.0 2024-08-02
A2B Chem LLC
AA05401-1g
N-Ethyl-1-phenylethanamine
10137-87-8 95%
1g
$118.00 2024-04-20
Ambeed
A297191-5g
N-Ethyl-1-phenylethanamine
10137-87-8 95+%
5g
$711.0 2024-08-02
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:10137-87-8)N-Ethyl-1-phenylethanamine
A1099815
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):213.0/640.0